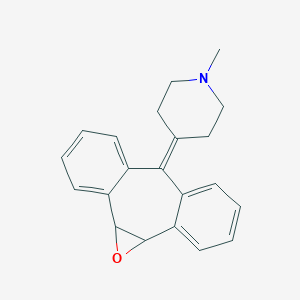

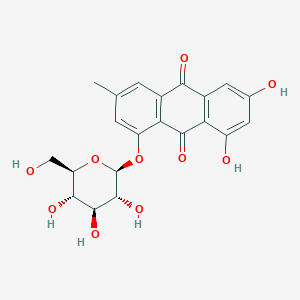

ファモチジン二量体

説明

Famotidine is a histamine H2 receptor antagonist used to treat stomach ulcers (gastric and duodenal), erosive esophagitis (heartburn or acid indigestion), and gastroesophageal reflux disease (GERD) . It is also used to treat certain conditions where there is too much acid in the stomach .

Synthesis Analysis

Pharmaceutical processes, such as grinding, compression, and heating temperature have a significant effect on the polymorphic transformation of Famotidine .Molecular Structure Analysis

The molecular structure of Famotidine is complex and specific. It is primarily administered as a treatment for gastroesophageal reflux disease (GERD) and related foregut disorders attributable to acid hypersecretion .Chemical Reactions Analysis

Famotidine forms an octahedral complex at pH 4 where it acts as a tridentate neutral ligand. In basic medium, it behaves as a tetradentate dianion, resulting in a quasi-planar complex. Spectroscopic and thermal data are consistent with single crystal X-ray diffraction structural elucidation .Physical And Chemical Properties Analysis

Famotidine has three known polymorphs (forms A, B, and C), which differ in their physicochemical properties. Form B is pharmaceutically preferred because it shows better biopharmaceutical properties .科学的研究の応用

胃滞留性浮遊錠

研究者らは、ファモチジンを胃滞留性浮遊薬物送達システムとして利用する可能性を探求してきました。これらの錠剤は、胃液に比べてバルク密度が低いため、胃の中で浮力を維持します。 ファモチジンは胃への滞留時間が短いため、この製剤に適した候補となっています .

マトリックスベースの3Dプリント錠剤

最近の研究では、ファモチジンを含む3Dプリント錠剤が調査されています。これらの錠剤は、ヒドロキシプロピルメチルセルロース(HPMC)をマトリックスとして使用しています。研究者らは、物理化学的特性、溶解、浮遊持続時間などを評価しました。 その結果、新しい薬物送達アプローチに関する洞察が得られました .

作用機序

Target of Action

Famotidine is a histamine H2 receptor antagonist . The primary target of Famotidine is the histamine H2 receptors located on the basolateral membrane of the gastric parietal cells . These receptors play a crucial role in gastric acid secretion .

Mode of Action

Famotidine acts as a competitive inhibitor of the histamine H2 receptors . By binding to these receptors, Famotidine prevents histamine from activating the receptors, thereby inhibiting gastric acid secretion . Compared to other H2 receptor antagonists, Famotidine displays high selectivity towards this receptor .

Biochemical Pathways

The primary biochemical pathway affected by Famotidine is the gastric acid secretion pathway . By inhibiting the histamine H2 receptors, Famotidine reduces the production of gastric acid, which is a key component of the digestive process .

Pharmacokinetics

Famotidine has a bioavailability of 40-45% when taken orally . It is primarily eliminated through the urine, with about 70% of the drug being excreted unchanged following intravenous administration . The renal clearance of Famotidine significantly correlates with creatinine clearance . Its elimination half-life ranges from 2.5 to 3.5 hours .

Result of Action

The primary result of Famotidine’s action is the inhibition of gastric acid secretion . This leads to a reduction in the acidity of the stomach, which can help in the treatment of conditions such as duodenal ulcers, benign gastric ulcers, GERD, and Zollinger-Ellison syndrome .

Action Environment

The action of Famotidine can be influenced by environmental factors. For instance, pharmaceutical processes such as grinding, compression, and heating temperature can significantly affect the polymorphic transformation of Famotidine . Moreover, environmental humidity and residual water content should be well controlled to prevent polymorphic transformation of Famotidine during pharmaceutical processing .

将来の方向性

Famotidine is used to treat and prevent ulcers in the stomach and intestines. It also treats conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome. Famotidine also treats gastroesophageal reflux disease and other conditions in which acid backs up from the stomach into the esophagus, causing heartburn .

生化学分析

Biochemical Properties

Famotidine interacts with the histamine H2 receptor, a protein located on the basolateral membrane of gastric parietal cells . By binding to this receptor, famotidine inhibits the action of histamine, a biomolecule that stimulates gastric acid secretion . This interaction is competitive, meaning that famotidine competes with histamine for binding to the H2 receptor .

Cellular Effects

Famotidine’s primary effect on cells is the reduction of gastric acid secretion . By inhibiting the H2 receptor, famotidine decreases the production of gastric acid, suppresses acid concentration and pepsin content, and decreases the volume of gastric secretion . This can influence various cellular processes, particularly those related to digestion and the maintenance of pH balance in the stomach .

Molecular Mechanism

Famotidine exerts its effects at the molecular level primarily through its binding interactions with the histamine H2 receptor . As a competitive antagonist, it binds to the H2 receptor, preventing histamine from binding and thereby inhibiting the signal for gastric acid secretion . This results in a decrease in gastric acid production .

Temporal Effects in Laboratory Settings

Famotidine has been shown to have a long-lasting effect, with one dose typically lasting 12-24 hours . It is also noted for its stability, with no significant degradation observed over time . In laboratory studies, famotidine has been shown to have a rapid onset of action, with effects observed within 1 to 2 hours of administration .

Dosage Effects in Animal Models

The effects of famotidine have been studied in various animal models. The dosage of famotidine administered can significantly impact its effects. For instance, in dogs and cats, the recommended dosage ranges from 0.5 to 1.1 milligrams per kilogram of body weight, administered orally every 12-24 hours .

Metabolic Pathways

Famotidine is metabolized primarily in the liver . It is not associated with altered hepatic metabolism of drugs, making it a safer choice for patients who are on multiple medications .

Transport and Distribution

Famotidine is transported and distributed within cells and tissues primarily through the bloodstream . It is well-absorbed in the gastrointestinal tract, and its distribution is not limited to the stomach . Famotidine is also known to be a substrate of the multidrug and toxin extrusion protein (MATE1), which mediates the excretion of endogenous and exogenous compounds into urine and bile .

Subcellular Localization

The primary site of action for famotidine is the histamine H2 receptor, which is located on the basolateral membrane of gastric parietal cells . Therefore, famotidine would be expected to localize to these cells within the stomach lining where it can exert its acid-suppressing effects .

特性

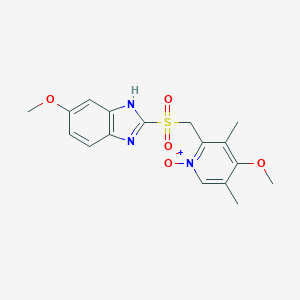

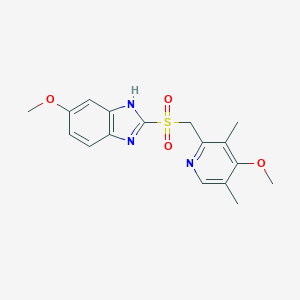

IUPAC Name |

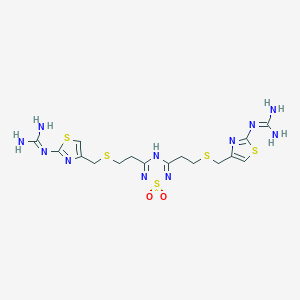

2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRXZFHNRLQONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N11O2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237600 | |

| Record name | Famotidine dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89268-62-2 | |

| Record name | Famotidine dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089268622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W954S5W09G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)

![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)